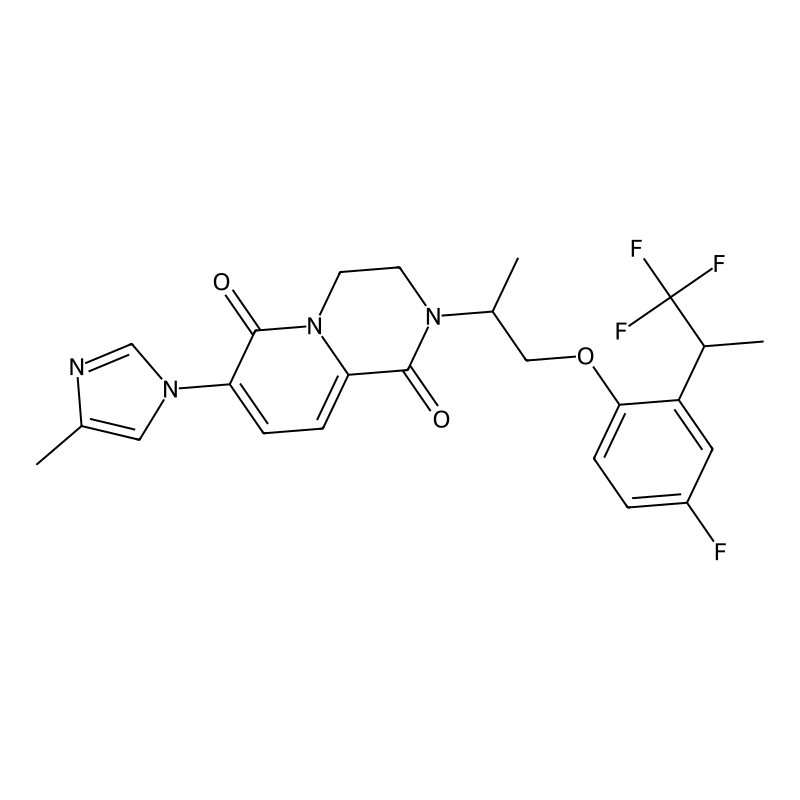

2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Kinase Inhibitor: The pyridopyrazine core structure is present in several known kinase inhibitors []. Further research could explore if AFDP has kinase inhibitory activity.

- Medicinal Chemistry: The presence of the fluorinated group and the methylimidazole moiety suggests potential for further medicinal chemistry exploration to optimize the molecule for specific biological targets.

The compound 2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises multiple functional groups, including a fluorinated phenoxy group and an imidazole moiety, which contribute to its unique chemical properties and biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 423.41 g/mol.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Oxidation: The presence of hydroxyl or amine groups allows for oxidation reactions that can convert these groups into carbonyls or other functional groups.

- Reduction: The imidazole ring may undergo reduction under specific conditions to yield different derivatives.

Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes involved in disease processes. The imidazole component is known for its role in biological systems, often interacting with various receptors and enzymes.

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials: The synthesis begins with a fluorinated phenol derivative.

- Formation of the Phenoxy Linkage: This can be achieved through nucleophilic substitution reactions where the phenolic compound reacts with appropriate alkyl halides.

- Construction of the Dihydropyrido-Pyrazine Core: This involves cyclization reactions that may require specific catalysts or reaction conditions to form the heterocyclic rings.

- Final Modifications: Additional steps may include functionalization at various positions on the molecule to enhance its biological activity.

The applications of this compound are diverse, particularly in the fields of:

- Pharmaceuticals: It is being explored for its potential therapeutic effects against various diseases.

- Material Science: Due to its unique structure, it may serve as a precursor for novel materials with specific properties.

- Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

Interaction studies involving this compound have shown that it can bind to specific biological targets, influencing various signaling pathways. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. Studies often focus on:

- Enzyme Inhibition: Assessing how effectively the compound inhibits target enzymes.

- Receptor Binding Studies: Evaluating its affinity for various receptors involved in disease processes.

Several compounds share structural similarities with 2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoro-2-(1-hydroxypropan-2-yl)phenol | Similar phenolic structure | Exhibits anti-inflammatory properties |

| 5-(4-methylimidazol-1-yl)-3-(trifluoromethyl)benzenamine | Contains imidazole and trifluoromethyl groups | Potential use in cancer treatment |

| 2-(4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenyl)-4,4-difluoroacetophenone | Fluorinated derivatives | Enhanced lipophilicity and bioactivity |

Uniqueness

The uniqueness of 2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione lies in its specific combination of functional groups and structural complexity. This combination not only enhances its reactivity but also contributes to its distinct biological activities compared to similar compounds.